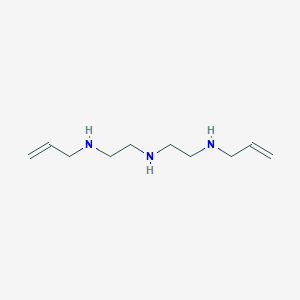![molecular formula C15H31N3O3 B13204714 tert-Butyl 4-(aminomethyl)-4-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate](/img/structure/B13204714.png)
tert-Butyl 4-(aminomethyl)-4-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(aminomethyl)-4-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate is a complex organic compound with the molecular formula C15H31N3O3 This compound is known for its unique structure, which includes a piperidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(aminomethyl)-4-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Functional Groups: The functional groups, such as the tert-butyl ester, aminomethyl, hydroxy, and methylamino groups, are introduced through a series of substitution and addition reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Key considerations include reaction temperature, pressure, solvent choice, and catalyst selection.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(aminomethyl)-4-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
tert-Butyl 4-(aminomethyl)-4-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s functional groups make it a useful probe for studying biological processes.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which tert-Butyl 4-(aminomethyl)-4-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical outcomes. The exact mechanism may vary depending on the application and the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate
- tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate
- tert-Butyl 4-(methylamino)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-(aminomethyl)-4-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H31N3O3 |
|---|---|
Molecular Weight |
301.42 g/mol |
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C15H31N3O3/c1-14(2,3)21-13(20)18-7-5-15(11-16,6-8-18)9-12(19)10-17-4/h12,17,19H,5-11,16H2,1-4H3 |
InChI Key |
OPBWQGJIQHMAEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC(CNC)O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzyl N-[4-(chlorosulfonyl)pyridin-3-yl]carbamate](/img/structure/B13204635.png)
![tert-Butyl 3,4-diazabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13204637.png)
![6-Bromo-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13204652.png)

![3-Bromo-2-(propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B13204665.png)
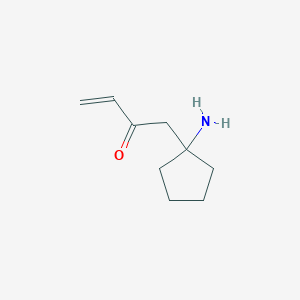
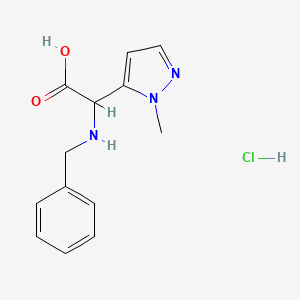
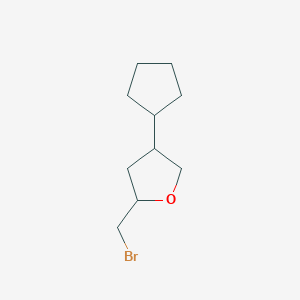
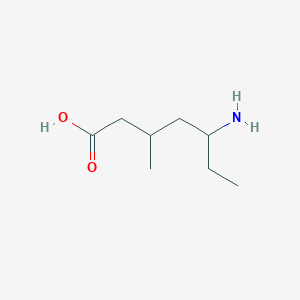
![4-Chloro-2-[2-(hydroxymethyl)pyrrolidin-1-YL]-1,3-thiazole-5-carbaldehyde](/img/structure/B13204687.png)

